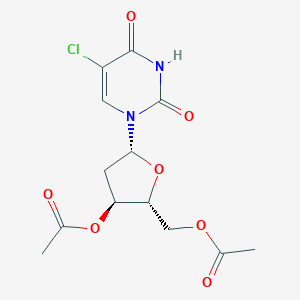

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

Description

Context and Significance within Pyrimidine (B1678525) Nucleoside Analogues

Pyrimidine nucleoside analogues are a cornerstone in the fields of antiviral and anticancer research. nih.gov These molecules are structurally similar to the natural pyrimidine nucleosides (cytidine, thymidine (B127349), and uridine) and can interfere with the synthesis of DNA and RNA or the function of essential enzymes. By mimicking natural nucleosides, they can be taken up by cells and incorporated into growing nucleic acid chains, leading to chain termination and the inhibition of replication, or they can inhibit enzymes crucial for nucleotide metabolism. acs.org

The significance of 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine lies in its identity as a halogenated pyrimidine analogue. The introduction of a halogen atom, such as chlorine, at the 5-position of the uracil (B121893) ring can significantly alter the electronic properties and steric bulk of the nucleobase. This modification can affect its base-pairing properties and its interaction with viral or cellular enzymes, sometimes leading to enhanced biological activity. For instance, the related compound, 5-chloro-2'-deoxyuridine (B16210), is known to be a thymidine analog that can be incorporated into DNA. acs.org

The acetylation of its sugar moiety further positions this compound within the prodrug strategy of pyrimidine analogue development. The goal of such a strategy is to overcome challenges like poor solubility and limited cellular uptake of the parent drug. By masking the polar hydroxyl groups, the di-acetylated form can achieve better penetration into cells, where it is then converted to its active form. This approach has been explored for various nucleoside analogues to improve their therapeutic potential. nih.govresearchgate.net

Overview of Research Trajectories for Modified Deoxyuridines

The field of modified deoxyuridines is a dynamic area of research, with scientists continuously exploring new chemical modifications to enhance their therapeutic properties and to probe biological processes. Key research trajectories include:

Modifications at the C5 Position: The 5-position of the uracil base is a common site for modification. Researchers have introduced a wide array of substituents, including halogens (like chlorine in the subject compound), alkyl groups, and more complex moieties. nih.gov These modifications can influence the compound's antiviral or anticancer activity by affecting its interaction with target enzymes such as thymidylate synthase or viral DNA polymerases.

Sugar Modifications: Alterations to the deoxyribose sugar are another critical avenue of investigation. This includes the introduction of fluorine at the 2' position, which can increase the metabolic stability of the nucleoside. The acetylation of the 3' and 5' hydroxyl groups, as seen in this compound, is a well-established method to create prodrugs with improved pharmacokinetic properties. nih.govresearchgate.net

Prodrug and Targeted Delivery Systems: A significant research trajectory focuses on developing prodrugs of deoxyuridine analogues to improve their delivery to specific tissues or cells. This involves attaching various promoieties to the nucleoside, which are designed to be cleaved by specific enzymes at the target site, thereby releasing the active drug. nih.govnih.gov Lipophilic prodrugs, like the di-acetylated compound, have been incorporated into delivery systems like liposomes to further enhance their therapeutic efficacy and reduce systemic toxicity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGRPIVVXOHVEA-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451483 | |

| Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-63-5 | |

| Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 ,5 Di O Acetyl 5 Chloro 2 Deoxyuridine

Direct Acylation Strategies

Direct acylation is a fundamental step in the synthesis of 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine. This process involves the esterification of the hydroxyl groups on the deoxyribose sugar ring of the parent nucleoside, 2'-deoxyuridine (B118206). This initial step is crucial as it prepares the molecule for the subsequent halogenation reaction.

Acylation of Deoxyuridine with Acetylating Agents

The synthesis of the precursor, 3',5'-di-O-acetyl-2'-deoxyuridine, is achieved through the direct acylation of 2'-deoxyuridine. This reaction typically employs an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine which can also serve as the solvent. The reaction selectively targets the primary (5') and secondary (3') hydroxyl groups of the deoxyribose sugar. The acetylation transforms these polar hydroxyl groups into less polar acetate esters, which alters the solubility of the nucleoside and, more importantly, protects these groups from participating in unwanted side reactions during the subsequent chlorination step.

Halogenation at the C-5 Position of the Pyrimidine (B1678525) Base

The introduction of a chlorine atom at the C-5 position of the pyrimidine ring is a key transformation in synthesizing the target compound. The C-5 position of uracil (B121893) and its derivatives is electron-rich, making it susceptible to electrophilic attack. mostwiedzy.pl This characteristic allows for direct halogenation using various electrophilic halogenating agents. nih.govelsevierpure.com These C-5 halogenated pyrimidines are significant as they exhibit a range of biological properties, including anticancer and antiviral activities, and serve as versatile intermediates for further chemical modifications. mostwiedzy.plresearchgate.net

Electrophilic Chlorination Approaches

Electrophilic chlorination is the primary method for installing the chlorine atom onto the pyrimidine base of the acetylated deoxyuridine. Various reagents and conditions have been developed to achieve this transformation efficiently and with high selectivity.

A highly effective method for the C-5 chlorination of 3',5'-di-O-acetyl-2'-deoxyuridine involves the use of N-chlorosuccinimide (NCS) in conjunction with sodium azide (NaN₃). cdnsciencepub.com In this procedure, treating the acetylated nucleoside with NCS and NaN₃ in a solvent such as 1,2-dimethoxyethane (DME) at elevated temperatures (e.g., 45°C) results in a high yield of the desired this compound. cdnsciencepub.com

The reaction is proposed to proceed through a 5-chloro-6-azido-5,6-dihydro intermediate. The azido group at the C-6 position is an excellent leaving group, facilitating the regeneration of the C5-C6 double bond through an elimination reaction to yield the final 5-chloro product. cdnsciencepub.com The absence of NaN₃ prevents the chlorination from occurring with NCS, highlighting the crucial role of the azido group in this pathway. cdnsciencepub.com

| Starting Material | Reagents | Solvent | Temperature | Isolated Yield | Reference |

|---|---|---|---|---|---|

| 3',5'-di-O-acetyl-2'-deoxyuridine | N-Chlorosuccinimide (NCS), Sodium Azide (NaN₃) | 1,2-dimethoxyethane (DME) | 45°C | 89% | cdnsciencepub.com |

Iodobenzene dichloride (PhICl₂) is another effective reagent for the electrophilic chlorination of the C-5 position of uridine derivatives. mostwiedzy.pl This stable, solid reagent serves as a convenient and safe source of electrophilic chlorine, offering an alternative to using gaseous chlorine. researchgate.net The reaction is typically carried out in a solvent like acetic acid and is notable for its rapid reaction time and excellent yields. mostwiedzy.pl

The proposed mechanism involves the formation of a 5-chloro-6-acetoxy-5,6-dihydro intermediate when the reaction is conducted in acetic acid. This intermediate then undergoes an elimination step to form the final 5-chlorinated product. mostwiedzy.plresearchgate.net The increased acidity of the proton at the C-5 position in the intermediate facilitates this elimination. researchgate.net This method has been successfully applied to produce derivatives like 3',5'-di-O-p-toluoyl-5-chloro-2'-deoxyuridine in high yield. mostwiedzy.pl

| Starting Material | Reagent | Solvent | Reaction Time | Isolated Yield | Reference |

|---|---|---|---|---|---|

| 3',5'-di-O-p-toluoyl-2'-deoxyuridine | Iodobenzene Dichloride (PhICl₂) | Acetic Acid | 15 minutes | 94% | mostwiedzy.pl |

Analysis of Chlorination Side Reactions

The direct chlorination of 2'-deoxyuridine derivatives to introduce a chlorine atom at the C5 position of the pyrimidine ring is a primary synthetic route. However, this process is not without its challenges, as several side reactions can occur, potentially lowering the yield of the desired product and complicating purification.

Computational studies on the chlorination of pyrimidine bases and nucleosides have provided insights into potential side reactions. For uracil and its nucleosides, the C5 position is indeed the most reactive site for chlorination. nih.gov However, other sites on the pyrimidine ring, such as the N1 and N3 positions, can also react, particularly under certain pH conditions. nih.govrsc.org The anion forms of uracil and its nucleosides play a significant role in the chlorination process. nih.gov

Furthermore, reactions are not limited to the base. The hydroxyl groups on the deoxyribose sugar moiety can also undergo reactions, such as the formation of chlorinated byproducts, especially when using harsh chlorinating agents. nih.gov The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and reaction conditions (solvent, temperature, pH) is critical to minimize these unwanted side reactions. For instance, the use of sulfuryl chloride or a combination of mesyl chloride and DMF can lead to simultaneous chlorination of the primary hydroxy group in unprotected carbohydrates, resulting in dichlorinated products. nih.gov The formation of chlorine radicals can also initiate undesired side-chain reactions if other reactive sites are present. google.com

Table 1: Potential Side Products in the Chlorination of 2'-deoxyuridine Derivatives

| Side Product Type | Description | Reference |

|---|---|---|

| N-Chlorinated Isomers | Chlorination occurs at the N1 or N3 position of the pyrimidine ring. | nih.govrsc.org |

| Polychlorinated Products | Multiple chlorine atoms are added to the pyrimidine ring or the sugar moiety. | nih.gov |

| Sugar-Modified Byproducts | The hydroxyl groups of the deoxyribose sugar react with the chlorinating agent. | nih.gov |

Precursor Transformation Routes

Conversion from Substituted 3',5'-Di-O-acetyl-2'-deoxyuridines

A common and effective strategy for synthesizing this compound involves the transformation of an already substituted precursor. The starting material is typically 3',5'-Di-O-acetyl-2'-deoxyuridine, which can be synthesized from 2'-deoxyuridine by acetylation of the 3' and 5' hydroxyl groups. This protection step is crucial to prevent side reactions at the sugar moiety during the subsequent chlorination step.

Once the hydroxyl groups are protected, the direct halogenation of the C5 position of the uracil ring can be carried out. For instance, a related compound, 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, is synthesized from 3',5'-di-O-acetyl-2'-deoxythymidine through bromination. nih.govcnic.cu A similar principle applies to chlorination, where a suitable chlorinating agent is used to introduce the chlorine atom at the C5 position of the acetylated deoxyuridine.

Another approach involves the conversion from other 5-substituted derivatives. For example, a 5-bromo or 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine can be a precursor. Halogen exchange reactions, while less common for this specific transformation, are a known method in nucleoside chemistry. However, the direct chlorination of the acetylated deoxyuridine is generally more straightforward.

Coupling Reactions in Nucleoside Synthesis

Modern synthetic organic chemistry offers powerful tools for the modification of nucleosides through coupling reactions. These methods allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in nucleoside chemistry has been extensively explored. Specifically, the direct arylation of 5-halo pyrimidine nucleosides, including 5-chloro-2'-deoxyuridine (B16210) derivatives, provides a convergent route to 5-aryl pyrimidine nucleosides. acs.orgacs.org

This reaction typically involves the coupling of a 5-halopyrimidine nucleoside with an arene or heteroarene in the presence of a palladium catalyst. acs.orgnih.gov The reaction avoids the need for pre-functionalized arylating agents like arylboronic acids (used in Suzuki coupling) or organostannanes (used in Stille coupling). acs.orgnih.gov

Research has shown that 1-N-benzyl-5-iodo(or bromo)uracil can undergo palladium-catalyzed direct arylation with various arenes and electron-rich heterocycles. acs.orgnih.gov The reaction is often promoted by a base, such as tetrabutylammonium fluoride (TBAF) or cesium carbonate (Cs₂CO₃). acs.orgmdpi.com While these methods have been demonstrated for 5-bromo and 5-iodo derivatives, their application to the less reactive 5-chloro derivatives can be more challenging and may require more active catalyst systems or harsher reaction conditions.

Table 2: Conditions for Palladium-Catalyzed Direct Arylation of 5-Halouracils

| Catalyst | Base/Promoter | Solvent | Temperature | Reactant | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | TBAF | DMF | 100 °C | 1-N-benzyl-5-iodo(or bromo)uracil | acs.orgnih.gov |

| Pd(OAc)₂ | Cs₂CO₃/PivOH | DMF | 100 °C | 5-halouracils with π-excessive heteroarenes | acs.orgacs.org |

Optimization of Synthetic Yields and Stereochemical Control

Achieving high yields and controlling the stereochemistry of the final product are paramount in nucleoside synthesis. mcgill.cascripps.edu Several factors influence the outcome of the synthesis of this compound.

The stereochemistry of the glycosidic bond is a critical aspect of nucleoside synthesis. wikipedia.org The desired β-anomer is typically obtained through methods that exploit neighboring group participation, which is possible with ribose derivatives. wikipedia.org However, in the synthesis of 2'-deoxyribonucleosides, the absence of the 2'-hydroxyl group makes stereocontrol more challenging. biosynth.com The Vorbrüggen reaction, which involves the coupling of a silylated nucleobase with a protected sugar in the presence of a Lewis acid, is a widely used method for controlling the stereochemistry to favor the desired 1',2'-trans configuration. wikipedia.orgbiosynth.com

Optimization of reaction conditions, such as the choice of solvent, temperature, catalyst, and base, is crucial for maximizing the yield. researchgate.net For the chlorination step, careful selection of the chlorinating agent and reaction conditions is necessary to minimize side reactions. For coupling reactions, the ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. The purification of the final product, often involving column chromatography, is also a critical step in obtaining a high-purity compound.

Table 3: Key Factors for Optimization of Nucleoside Synthesis

| Factor | Importance | Considerations | Reference |

|---|---|---|---|

| Protecting Groups | Prevents side reactions at the sugar moiety. | Acetyl groups are commonly used for hydroxyl protection. | wikipedia.org |

| Stereocontrol Method | Ensures the correct stereochemistry of the glycosidic bond. | The Vorbrüggen reaction is a standard method for deoxyribonucleosides. | wikipedia.orgbiosynth.com |

| Reaction Conditions | Maximizes yield and minimizes byproducts. | Optimization of solvent, temperature, and reagents is crucial. | researchgate.net |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Analysis in Conformational Studies

Spectroscopic techniques are fundamental in determining the three-dimensional structure and conformational dynamics of nucleoside analogues like 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine. These studies are crucial as the compound's conformation directly influences its ability to interact with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's atomic connectivity and spatial arrangement.

In ¹H NMR studies, the chemical shifts of the protons, particularly those on the deoxyribose sugar ring, provide insight into the ring's conformation, often described as an equilibrium between N-type (C3'-endo) and S-type (C2'-endo) puckers. The coupling constants (J-values) between adjacent protons are used to quantify this equilibrium. For instance, a larger J(H1'-H2') value is typically associated with a higher population of the S-type conformer. The presence of the electron-withdrawing 5-chloro substituent on the pyrimidine (B1678525) base influences the chemical shift of the H6 proton. The acetyl groups at the 3' and 5' positions introduce characteristic singlet peaks in the ¹H spectrum around 2.1 ppm and significantly shift the signals of adjacent protons (H3', H5', and H5'').

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.5 | s |

| H-1' | ~6.3 | dd |

| H-3' | ~5.2 | m |

| H-4' | ~4.3 | m |

| H-5', H-5'' | ~4.3 | m |

| H-2', H-2'' | ~2.4 | m |

| CH₃ (Acetyl) | ~2.1 | s (6H) |

| Note: This data is representative and based on the analysis of structurally similar compounds. Actual values may vary. |

Computational Chemistry Applications

Computational methods complement experimental data by providing a dynamic and energetic perspective on the molecular properties of this compound.

Molecular mechanics (MM) calculations are employed to explore the conformational landscape of this compound and identify its low-energy states. Using force fields like AMBER, this method models the molecule as a collection of atoms connected by bonds. The calculations can systematically vary key torsion angles, such as the glycosidic bond angle (χ) that defines the orientation of the base relative to the sugar, and the pseudorotational parameters of the sugar ring.

These calculations can generate potential energy maps, revealing the most stable conformations. For nucleosides, the orientation around the glycosidic bond is typically described as anti or syn. The analysis helps predict the predominant conformation in solution, which is critical for understanding how the molecule will be recognized by enzymes. The presence of the bulky acetyl groups at the 3' and 5' positions can introduce steric constraints that influence the preferred sugar pucker and the rotation of the exocyclic C4'-C5' bond.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For halogenated pyrimidine derivatives like this compound, QSAR models can predict antiviral or anticancer activity. nih.govijnrd.org

To build a QSAR model, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic effects (dipole moment, atomic charges), and steric parameters (molecular volume, surface area). A statistical method, such as multiple linear regression, is then used to generate an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). Such models are valuable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent therapeutic agents. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | LogP | Partitioning between water and octanol |

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. For this compound, docking studies would typically focus on the enzymes responsible for its activation (e.g., esterases) or the target enzymes of its active form, 5-chloro-2'-deoxyuridine (B16210) (CldU).

Key biological targets for the active form include viral or human thymidine (B127349) kinase (TK) and thymidine phosphorylase (TP). nih.govmdpi.com Docking simulations place the ligand into the active site of the enzyme and calculate a "docking score," which estimates the binding affinity. The simulation also reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. This information is vital for understanding the mechanism of action and for designing derivatives with improved binding and inhibitory activity. unimi.it

Table 3: Hypothetical Molecular Docking Results for 5-Chloro-2'-deoxyuridine (Active Form) with Herpes Simplex Virus Thymidine Kinase (HSV-1 TK)

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.8 | Favorable binding affinity |

| Key Interacting Residues | Arg176, Tyr101, Gln125 | Hydrogen bonding and π-stacking interactions |

| Predicted Inhibition Constant (Ki) | Low micromolar range | Potent inhibition of the enzyme |

| Note: This data is hypothetical and for illustrative purposes. |

Enzymatic Assays for Biochemical Characterization

Enzymatic assays are essential for characterizing the biochemical behavior of this compound, particularly its function as a prodrug. These in vitro experiments measure the rates of enzyme-catalyzed reactions and provide critical data on the compound's metabolic fate and mechanism of action.

As a prodrug, this compound is designed to be inactive until its acetyl groups are removed by intracellular esterases. lsmu.lt An enzymatic assay using purified esterases or cell lysates can be performed to monitor the hydrolysis of the acetyl groups and the release of the active compound, CldU. The rate of this conversion can be measured over time using techniques like High-Performance Liquid Chromatography (HPLC).

Once activated, CldU must be phosphorylated by thymidine kinase to its monophosphate form to be incorporated into DNA and exert its therapeutic or labeling effect. caymanchem.comabcam.com Kinase assays are used to determine if CldU is a substrate for viral or cellular thymidine kinases. nih.gov These assays typically measure the transfer of a radiolabeled phosphate group from ATP to the nucleoside analogue. By determining the kinetic parameters (Kₘ and Vₘₐₓ), researchers can quantify the efficiency of the enzyme in phosphorylating the compound, which is a critical step for its ultimate biological activity. nih.gov

Techniques for DNA Replication and Damage Analysis

Advanced methodologies are crucial for understanding the effects of modified nucleosides, such as this compound, on DNA replication and integrity. After intracellular deacetylation to its active form, 5-chloro-2'-deoxyuridine (CldU), this compound can be incorporated into DNA during synthesis. Researchers utilize sophisticated techniques to detect this incorporation and to analyze any subsequent genetic alterations.

Immunological Detection of DNA Labels

The incorporation of halogenated thymidine analogues into newly synthesized DNA provides a powerful tool for labeling and tracking cells that are undergoing replication. Immunological detection is a widely used method to visualize these labeled cells within tissues. nih.govresearchgate.net This technique relies on highly specific antibodies that can recognize and bind to the incorporated nucleoside analogue.

The general process involves administering the thymidine analogue, such as 5-chloro-2'-deoxyuridine (CldU), to cells or an organism. nih.gov During the S phase of the cell cycle, the analogue is incorporated into the DNA. Subsequently, tissue samples are prepared and treated to expose the DNA. An antibody specific to the incorporated analogue is then applied. This primary antibody is subsequently detected by a secondary antibody conjugated to a fluorescent marker or an enzyme, allowing for visualization and quantification of the cells that were actively dividing during the labeling period. researchgate.net

Dual-pulse labeling, using two different thymidine analogues sequentially, such as CldU and 5-iodo-2'-deoxyuridine (IdU), allows for more detailed analysis of cell cycle kinetics. nih.govthermofisher.com Specific antibodies that can distinguish between the different analogues are used to identify cells that have gone through one or two rounds of replication. nih.gov However, it is important to note that some antibodies may exhibit cross-reactivity. thermofisher.comresearchgate.net For instance, certain anti-BrdU antibodies can also recognize CldU and IdU, necessitating careful selection of antibodies and optimization of staining protocols to ensure specific detection. nih.govthermofisher.com

A newer alternative, 5-ethynyl-2'-deoxyuridine (EdU), offers a non-antibody-based detection method using click chemistry, which avoids the harsh DNA denaturation steps required for antibody-based detection of analogues like BrdU and CldU. nih.govthermofisher.comnih.gov This method is often faster and allows for more flexible co-labeling with other antibodies. thermofisher.comnih.gov

Table 1: Comparison of Thymidine Analogues for DNA Labeling

| Feature | CldU (5-chloro-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |

|---|---|---|---|

| Detection Method | Immunological (Antibody-based) | Immunological (Antibody-based) | Chemical (Click Chemistry) |

| DNA Denaturation | Required | Required | Not Required |

| Primary Detection | Anti-BrdU/CldU antibody | Anti-BrdU antibody | Azide-linked fluorescent probe |

| Advantages | Established method, allows dual labeling with IdU | Widely used and characterized | Fast protocol, preserves sample integrity, multiplexing flexibility |

| Disadvantages | Harsh denaturation can damage sample | Harsh denaturation can damage sample | Higher cost of reagents |

Duplex Sequencing for Characterizing Mutational Spectra

When modified nucleosides are incorporated into the genome, they can potentially lead to mutations. Characterizing the frequency and specific types of these mutations is essential for understanding the genotoxic potential of a compound. Duplex Sequencing (DS) is an ultra-sensitive, error-corrected next-generation sequencing (ecNGS) technology designed to detect rare mutations with high accuracy. nih.govtwinstrandbio.com

The core principle of Duplex Sequencing involves labeling both strands of a DNA duplex with unique molecular barcodes before amplification. twinstrandbio.com After sequencing, the reads are grouped into families, each originating from a single DNA molecule. The sequences of the two complementary strands are then compared. A true mutation will be present in all reads from both strands of the original molecule, whereas sequencing errors or PCR artifacts will typically appear on only one strand and can be computationally removed. twinstrandbio.com This error-correction process reduces the background error rate to less than one artifactual mutation per 10 million nucleotides, enabling the confident detection of mutations at frequencies as low as 1 in 10⁷. twinstrandbio.com

DS can be applied to study the mutagenic effects of compounds like 5-chloro-2'-deoxyuridine. By treating cells or organisms with the compound and then performing Duplex Sequencing on their DNA, researchers can:

Determine Mutational Spectra: Identify the specific types of base substitutions, insertions, and deletions that occur. For example, DS can reveal if a compound predominantly causes G:C to A:T transitions or C:G to G:C transversions. nih.gov

Identify Mutational Signatures: The complete pattern of mutations, including the sequence context, can serve as a "signature" for the mutagenic mechanism of the compound.

Studies using DS have successfully characterized the mutational signatures of known mutagens like N-ethyl-N-nitrosourea (ENU), demonstrating its power to provide detailed mechanistic insights alongside mutation frequency data. nih.govtwinstrandbio.com This approach could be used to determine the specific mutational consequences of 5-chloro-2'-deoxyuridine incorporation into the genome. nih.gov

Biocatalysis in Nucleoside and Nucleotide Synthesis

The synthesis of nucleoside analogues, including the 5-chloro-2'-deoxyuridine core of this compound, has traditionally relied on chemical methods. However, these methods can be complex, involving numerous steps with protective groups, which impacts efficiency and sustainability. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and advantageous alternative for nucleoside synthesis. nih.govtandfonline.comacs.org

Enzymatic synthesis offers several key benefits:

High Selectivity: Enzymes exhibit remarkable stereo- and chemoselectivity, often eliminating the need for protecting groups and simplifying purification. tandfonline.com

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous solutions under mild temperature and pH conditions, reducing energy consumption and by-product formation.

Sustainability: As a "green chemistry" approach, biocatalysis reduces reliance on hazardous solvents and reagents.

Several classes of enzymes are employed in biocatalytic cascades for the de novo synthesis of nucleoside analogues. tandfonline.comnih.govelsevierpure.com Nucleoside phosphorylases (NPs), for example, catalyze the reversible phosphorolysis of a nucleoside into a sugar-1-phosphate and a nucleobase. tandfonline.com This reaction can be driven in the reverse direction to synthesize a new nucleoside by combining a desired base (like 5-chlorouracil) with a sugar donor (like deoxyribose-1-phosphate). tandfonline.com

Table 2: Key Enzyme Classes in Nucleoside Analogue Synthesis

| Enzyme Class | Catalyzed Reaction | Role in Synthesis |

|---|---|---|

| Nucleoside Phosphorylases (NPs) | Base + Sugar-1-Phosphate ↔ Nucleoside + Phosphate | Key for coupling pre-formed bases and sugars. tandfonline.com |

| Phosphopentomutases | Converts Sugar-5-Phosphate to Sugar-1-Phosphate | Prepares the activated sugar donor for NP-catalyzed reactions. tandfonline.com |

| Ribokinases/Deoxyribokinases | Sugar + ATP → Sugar-5-Phosphate + ADP | Phosphorylates the initial sugar substrate. |

| Transglycosylases | Nucleoside₁ + Base₂ ↔ Nucleoside₂ + Base₁ | Swaps the nucleobase of an existing nucleoside. |

By combining multiple enzymes in a one-pot cascade, complex nucleoside analogues can be synthesized from simple, readily available starting materials. nih.govelsevierpure.com This approach improves efficiency by avoiding the isolation of intermediates. Recent advances in enzyme discovery and protein engineering are continually expanding the toolbox of available biocatalysts, making the synthesis of an even wider range of modified nucleosides possible. nih.gov

Application in Aptamer Discovery and Optimization via SELEX Process

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity, similar to antibodies. trilinkbiotech.comjenabioscience.com They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). trilinkbiotech.comjenabioscience.com

The inclusion of modified nucleotides, such as derivatives of 5-chloro-2'-deoxyuridine, in the SELEX process is a key strategy for developing aptamers with enhanced properties. trilinkbiotech.comresearchgate.net Standard DNA or RNA aptamers can be susceptible to degradation by nucleases in biological fluids. jenabioscience.com Incorporating modified nucleosides can significantly increase their stability and in vivo half-life. trilinkbiotech.comnih.gov

The process, often termed modified-SELEX, involves starting with a large, random library of oligonucleotides where one or more of the standard nucleotides are replaced by a modified version. researchgate.net

The Modified-SELEX Cycle:

Library Synthesis: A vast library (up to 10¹⁵ unique sequences) is synthesized, incorporating one or more modified nucleotides, such as a 5-halogenated deoxyuridine triphosphate. trilinkbiotech.com

Selection: The library is incubated with the target molecule. Oligonucleotides that bind to the target are separated from non-binders. trilinkbiotech.com

Partitioning: The non-binding sequences are washed away.

Elution: The target-bound aptamers are recovered.

Amplification: The recovered sequences are amplified using PCR. This step often requires polymerases that can efficiently incorporate the modified nucleotides. In some cases, such as with "click-SELEX," the modification is removed before amplification and reintroduced afterward to overcome enzymatic limitations. nih.govspringernature.com

Enrichment: The amplified, enriched pool of sequences is used for subsequent rounds of selection, with increasing stringency to isolate the highest-affinity binders.

Introducing chemical modifications can expand the structural and functional diversity of the oligonucleotide library, potentially leading to aptamers with superior binding capabilities compared to those made from only the four canonical bases. researchgate.netnih.govspringernature.com Modifications at the 5-position of pyrimidines, such as with a chloro group, can introduce new hydrophobic or electronic interactions, enhancing the binding interface between the aptamer and its target. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, and how can reaction conditions be optimized?

- The compound is synthesized via sequential acetylation and halogenation steps. A common approach involves coupling 5-chlorouracil with acetyl-protected deoxyribose intermediates. For example, the synthesis of analogous compounds (e.g., Brivudine) employs coupling reactions between halogenated uracil derivatives and acetylated sugar moieties under anhydrous conditions, followed by chromatographic purification to isolate β-anomers . Optimizing reaction conditions (e.g., temperature, catalyst selection) is critical for yield improvement. TLC analysis (e.g., using anhydrous methanol and CeCl₃·7H₂O) is a basic method to monitor reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Basic characterization includes nuclear magnetic resonance (NMR) spectroscopy for confirming acetyl and chloro substituents, and mass spectrometry (MS) for molecular weight verification. Thin-layer chromatography (TLC) with UV visualization is routinely used to assess intermediate purity during synthesis . Advanced techniques like high-performance liquid chromatography (HPLC) with diode-array detection can quantify impurities.

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound's antimicrobial activity?

- Antimicrobial activity can be tested using bacterial growth inhibition assays. For instance, derivatives of 2'-deoxyuridine (e.g., DNP-conjugated analogs) have shown inhibitory effects on Micrococcus luteus via competitive interference with nucleotide metabolism. Researchers can adapt similar protocols by incubating the compound with bacterial cultures and measuring optical density to assess growth suppression .

Advanced Research Questions

Q. How does the chloro substituent at the 5-position influence the compound's interaction with thymidylate synthase (TS) compared to other halogenated analogs?

- The 5-chloro group may alter substrate binding to TS, a key enzyme in pyrimidine biosynthesis. Competitive inhibition assays with purified TS can quantify binding affinity (e.g., IC₅₀ values). Comparative studies with 5-fluoro or 5-bromo analogs (e.g., 5-fluoro-2'-deoxyuridine) are essential to evaluate halogen-specific effects on enzyme kinetics. Structural analysis (e.g., X-ray crystallography) can further elucidate steric and electronic interactions at the active site .

Q. What experimental strategies can overcome nucleoside transporter-mediated drug resistance in cancer cells?

- Resistance often arises from downregulation of equilibrative nucleoside transporters (hENT1). To bypass this, researchers can evaluate the compound's uptake via concentrative nucleoside transporters (hCNT2), which prefer halogenated uridine analogs. Stable transfection of hCNT2 into resistant cell lines (e.g., CEM-ARAC leukemia cells) followed by cytotoxicity assays (e.g., MTT) can validate transporter-dependent activity. Co-administration with transporter inhibitors (e.g., NBMPR) may further clarify mechanisms .

Q. How can researchers design in vivo studies to assess the compound's pharmacokinetics and metabolic stability?

- Radiolabeled isotopes (e.g., ¹⁴C or ³H) can track absorption, distribution, and excretion in animal models. For metabolic stability, liver microsome assays can identify degradation pathways (e.g., deacetylation by esterases). Pharmacokinetic parameters (e.g., half-life, bioavailability) should be compared with prodrug analogs (e.g., capecitabine) to evaluate potential for clinical translation .

Q. What methodologies resolve contradictions in reported antiviral efficacy across halogenated deoxyuridine derivatives?

- Comparative structure-activity relationship (SAR) studies are critical. For example, 5-chloro derivatives may exhibit lower antiviral potency against herpes simplex virus (HSV-1) compared to bromovinyl or thienyl-substituted analogs. Plaque reduction assays in HSV-1-infected Vero cells, combined with molecular docking simulations, can correlate substituent electronegativity with viral thymidine kinase binding affinity .

Methodological Notes

- Synthetic Optimization : Use anhydrous solvents (e.g., MeOH under argon) to prevent hydrolysis of acetyl groups during synthesis .

- Biological Assays : Include positive controls (e.g., 5-fluorouracil for TS inhibition) to validate experimental setups .

- Data Analysis : Employ nonlinear regression models (e.g., GraphPad Prism) for dose-response curves and IC₅₀ calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.